molecular formula C17H24N2O B5512456 3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol

3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol

Cat. No. B5512456
M. Wt: 272.4 g/mol
InChI Key: JZXISLMWJPOVMP-UHFFFAOYSA-N
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Description

Quinoline derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. The compound "3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol" falls within this category, featuring structural elements that suggest potential for varied chemical reactions and properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, including the Mannich reaction, which is pivotal for introducing amino methyl groups into the quinoline structure (Domagala et al., 1988). Additionally, condensation reactions are common for synthesizing quinoline derivatives, indicating a versatile approach to generating various substituted quinolines (Kesten et al., 1987).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including the presence of diethylamino groups, plays a crucial role in their chemical behavior and interactions. Crystal structure analysis can reveal the spatial arrangement and potential for intramolecular interactions, which are critical for understanding the reactivity and stability of such compounds (Ashraf et al., 2012).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including electrophilic substitutions and reactions with electrophiles, demonstrating their reactive nature and the influence of substituents on their reactivity. The introduction of methyl groups, for example, can significantly impact the photoluminescence and electroluminescence properties of quinoline compounds (Sapochak et al., 2001).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. Methylation has been shown to lower crystalline melting points, indicating weaker intermolecular forces and affecting the material's thermal properties (Sapochak et al., 2001).

Chemical Properties Analysis

The chemical properties, including basicity and reactivity towards other chemical entities, are crucial for the application of quinoline derivatives. Their interactions with various reagents, ability to undergo condensation, and susceptibility to oxidation are vital for synthesizing targeted molecules with desired activities (Reddy et al., 1986).

properties

IUPAC Name

3-(diethylaminomethyl)-2,7,8-trimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-6-19(7-2)10-15-13(5)18-16-12(4)11(3)8-9-14(16)17(15)20/h8-9H,6-7,10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXISLMWJPOVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(NC2=C(C1=O)C=CC(=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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